ML228

概要

説明

ML228, also known as CID-46742353, is a potent activator of the hypoxia-inducible factor (HIF) pathway. This compound has gained significant attention in scientific research due to its ability to activate HIF and its downstream targets, such as vascular endothelial growth factor (VEGF). This compound is structurally distinct from other known HIF activators, lacking the acidic functional group commonly found in prolyl hydroxylase domain (PHD) inhibitors .

科学的研究の応用

ML228 has a wide range of scientific research applications, including:

Chemistry: Used as a molecular probe to study the HIF pathway and its activation mechanisms.

Biology: Investigates the role of HIF in cellular responses to hypoxia and its impact on gene expression.

Medicine: Explores potential therapeutic applications in diseases related to hypoxia, such as ischemic conditions and cancer.

Industry: Potential use in developing new drugs targeting the HIF pathway for various medical conditions

作用機序

ML228 activates the HIF pathway by stabilizing the HIF-α subunit, preventing its degradation under normoxic conditions. This leads to the accumulation of HIF-α, which dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) subunit. The HIF-α/ARNT complex then binds to hypoxia-responsive elements (HREs) in the DNA, promoting the transcription of target genes involved in angiogenesis, metabolism, and cell survival .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ML228 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a triazine scaffold, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

ML228 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the triazine scaffold.

Substitution: Substitution reactions are commonly used to introduce different substituents on the triazine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

類似化合物との比較

Similar Compounds

Dimethyloxalylglycine (DMOG): A known HIF activator that acts through metal chelation.

Cobalt chloride: Another HIF activator that stabilizes HIF-α by inhibiting prolyl hydroxylase activity.

Desferrioxamine (DFO): A chelating agent that activates HIF by sequestering iron

Uniqueness of ML228

This compound is unique in its structure, lacking the acidic functional group almost universally present in PHD inhibitors. This structural difference may be important for certain disease applications, making this compound a valuable tool for studying the HIF pathway and its therapeutic potential .

特性

IUPAC Name |

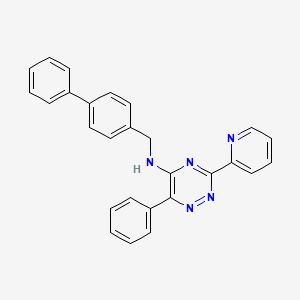

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRODODTMXCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of ML228?

A1: this compound is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests this compound stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]

Q2: What are the downstream effects of this compound's interaction with the HIF pathway?

A2: this compound activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]

Q3: How does this compound's activation of the HIF pathway impact cellular processes?

A3: By promoting HIF-1α activity, this compound influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research papers do not include detailed spectroscopic data for this compound. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.

Q6: What is known about the stability and compatibility of this compound under various conditions?

A6: The provided research does not elaborate on the stability and compatibility of this compound under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]

Q8: Have computational methods been employed to study this compound?

A8: While the provided research doesn't detail specific computational studies on this compound, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into this compound's interactions with its target and guide further structural optimization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B560037.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride](/img/structure/B560041.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)